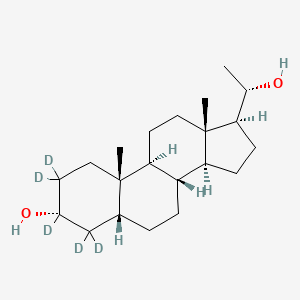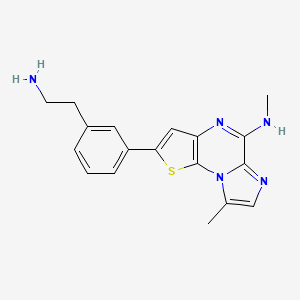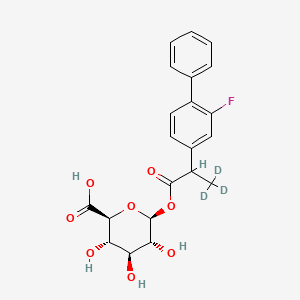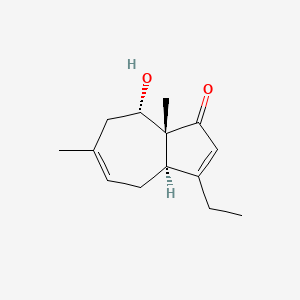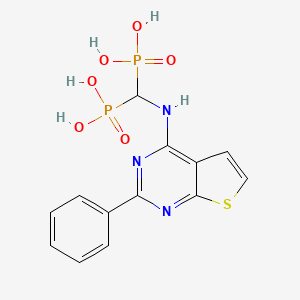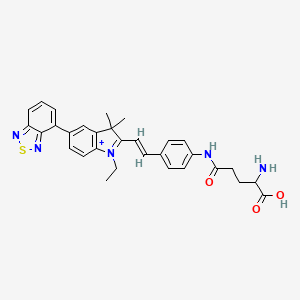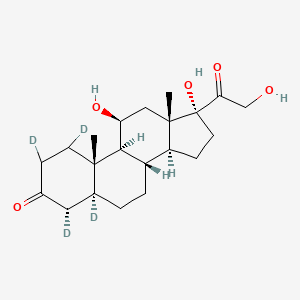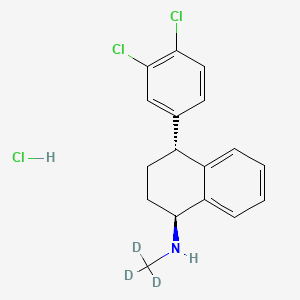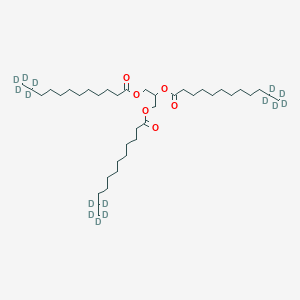
Antitubercular agent-22
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitubercular agent-22 is a synthetic compound designed to combat Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This compound is part of a broader class of antitubercular agents that aim to inhibit the growth and proliferation of the tuberculosis-causing bacteria, especially in cases where resistance to first-line drugs has developed.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antitubercular agent-22 typically involves multiple steps, including the formation of key intermediates through reactions such as cyclization, condensation, and substitution. One common synthetic route involves the use of heterocyclic scaffolds, which are then functionalized to enhance their antitubercular activity. For instance, the synthesis might start with a benzothiazole core, which undergoes various modifications to introduce functional groups that improve its efficacy against Mycobacterium tuberculosis .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis processes. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Techniques like microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: Antitubercular agent-22 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially enhancing its activity.
Reduction: This reaction is used to alter specific moieties within the molecule, affecting its interaction with bacterial enzymes.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed under controlled conditions to achieve the desired modifications.
Major Products Formed: The major products formed from these reactions are typically derivatives of the original compound with enhanced antitubercular activity. These derivatives are then tested for their efficacy against Mycobacterium tuberculosis .
Aplicaciones Científicas De Investigación
Antitubercular agent-22 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of antitubercular agents.
Biology: Researchers use it to understand the biological mechanisms of tuberculosis and to develop new diagnostic tools.
Medicine: It is investigated for its potential use in treating drug-resistant tuberculosis strains.
Industry: The compound is explored for its potential in developing new antitubercular drugs with improved efficacy and reduced side effects
Mecanismo De Acción
Antitubercular agent-22 exerts its effects by targeting specific enzymes and pathways within Mycobacterium tuberculosis. It inhibits the synthesis of the bacterial cell wall by interfering with the enzyme arabinosyltransferase, which is crucial for the biosynthesis of the mycobacterial cell wall. This inhibition prevents the bacteria from maintaining their cell wall integrity, leading to their death .
Comparación Con Compuestos Similares
Isoniazid: A first-line antitubercular drug that also targets the synthesis of mycolic acids in the bacterial cell wall.
Rifampicin: Another first-line drug that inhibits bacterial RNA synthesis.
Ethambutol: Inhibits the synthesis of the mycobacterial cell wall by targeting arabinosyltransferase.
Uniqueness of Antitubercular Agent-22: this compound is unique due to its specific mechanism of action and its ability to overcome resistance seen with other antitubercular drugs.
Propiedades
Fórmula molecular |
C24H28FN5O8 |
|---|---|
Peso molecular |
533.5 g/mol |
Nombre IUPAC |
tert-butyl 4-[2-fluoro-4-[(5S)-5-[[(5-nitrofuran-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H28FN5O8/c1-24(2,3)38-22(32)28-10-8-27(9-11-28)18-5-4-15(12-17(18)25)29-14-16(36-23(29)33)13-26-21(31)19-6-7-20(37-19)30(34)35/h4-7,12,16H,8-11,13-14H2,1-3H3,(H,26,31)/t16-/m0/s1 |
Clave InChI |
QDTXYIUIFBPEAZ-INIZCTEOSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(O4)[N+](=O)[O-])F |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(O4)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


